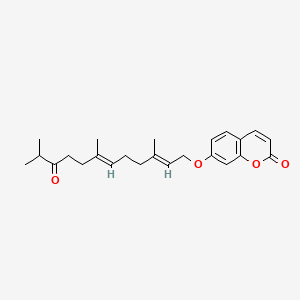
Neuroinflammatory-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Neuroinflammatory-IN-1 is a compound known for its significant role in modulating neuroinflammation. Neuroinflammation is a critical process involved in various neurological disorders, including Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis. The compound has garnered attention due to its potential therapeutic applications in mitigating neuroinflammatory responses and its ability to target specific molecular pathways involved in neurodegeneration .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Neuroinflammatory-IN-1 involves multiple steps, including the formation of key intermediates through specific reaction conditions. The synthetic route typically starts with the preparation of a precursor molecule, followed by a series of chemical reactions such as nucleophilic substitution, oxidation, and cyclization. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This process requires optimization of reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance production rates and reduce costs. Quality control measures, including chromatography and spectroscopy, are implemented to ensure the final product meets industry standards .
化学反应分析
Types of Reactions: Neuroinflammatory-IN-1 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific functional groups to achieve desired chemical properties.
Substitution: Replacement of functional groups with other substituents to modify the compound’s activity.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its pharmacological properties and bioavailability .
科学研究应用
Neuroinflammatory-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its role in modulating cellular signaling pathways and gene expression related to inflammation.
Medicine: Explored as a potential therapeutic agent for treating neuroinflammatory and neurodegenerative diseases.
Industry: Utilized in the development of diagnostic tools and assays for detecting neuroinflammatory markers
作用机制
Neuroinflammatory-IN-1 exerts its effects by targeting specific molecular pathways involved in neuroinflammation. The compound interacts with key receptors and enzymes, such as interleukin-1 receptor and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). By modulating these pathways, this compound reduces the production of pro-inflammatory cytokines and inhibits the activation of microglia and astrocytes, thereby mitigating neuroinflammatory responses .
相似化合物的比较
Interleukin-1 Receptor Antagonist (IL-1Ra): A naturally occurring inhibitor of interleukin-1 signaling.
NLRP3 Inflammasome Inhibitors: Compounds that inhibit the activation of the NLRP3 inflammasome, a key player in neuroinflammation.
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Commonly used to reduce inflammation but with different mechanisms of action
Uniqueness: Neuroinflammatory-IN-1 is unique due to its specific targeting of neuroinflammatory pathways and its potential to modulate multiple signaling cascades involved in neurodegeneration. Unlike other compounds, it offers a more targeted approach with potentially fewer side effects .
属性
分子式 |
C24H30O4 |
|---|---|
分子量 |
382.5 g/mol |
IUPAC 名称 |
7-[(2E,6E)-3,7,11-trimethyl-10-oxododeca-2,6-dienoxy]chromen-2-one |
InChI |
InChI=1S/C24H30O4/c1-17(2)22(25)12-8-18(3)6-5-7-19(4)14-15-27-21-11-9-20-10-13-24(26)28-23(20)16-21/h6,9-11,13-14,16-17H,5,7-8,12,15H2,1-4H3/b18-6+,19-14+ |
InChI 键 |
FOLRRJWXMGCSSH-BGOJXZSCSA-N |
手性 SMILES |
CC(C)C(=O)CC/C(=C/CC/C(=C/COC1=CC2=C(C=C1)C=CC(=O)O2)/C)/C |
规范 SMILES |
CC(C)C(=O)CCC(=CCCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


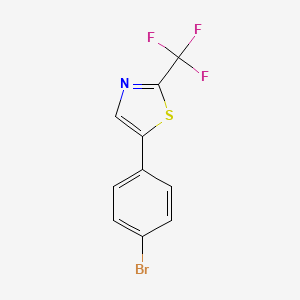
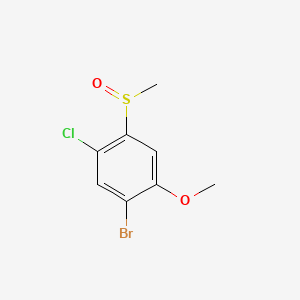
![Methyl (3-bromo-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)carbamate](/img/structure/B13915472.png)
![Benzyl 2-chloro-2-[2-(3,4-dichlorophenyl)hydrazono]acetate](/img/structure/B13915474.png)
![5,12-Dihydro-5-(1-naphthalenyl)indolo[3,2-a]carbazole](/img/structure/B13915476.png)
![[(3S,4R)-4-(3-ethoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13915483.png)
![(17R)-1,2-dideuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13915486.png)

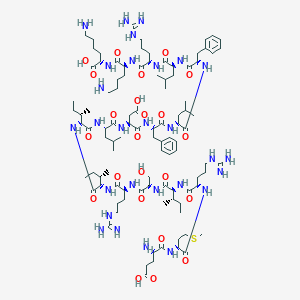
![N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-B]pyridin-3-amine](/img/structure/B13915500.png)
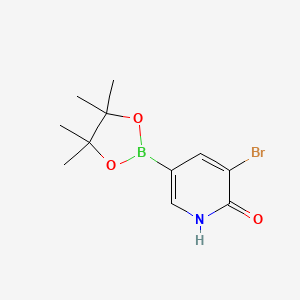
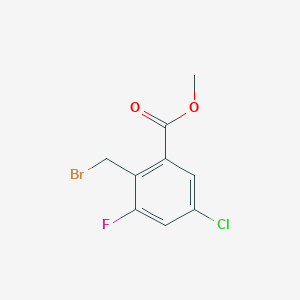
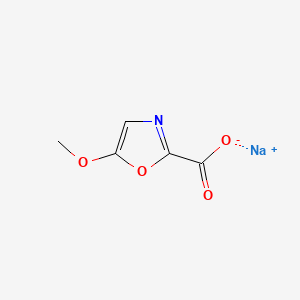
![Benzyl 2,7-diazaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B13915527.png)
